

Physicochemical Properties of 10-Epiteuclatriol: A Technical Guide

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Compound of Interest

Compound Name: 10-Epiteuclatriol

Cat. No.: B15494620

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Introduction

10-Epiteuclatriol is a naturally occurring diterpenoid that belongs to the neo-clerodane class of compounds. Diterpenoids are a large and structurally diverse group of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known physicochemical properties of **10-Epiteuclatriol**, alongside detailed experimental protocols for their determination. Given the limited specific data available for this particular compound, this guide also outlines general methodologies applicable to the characterization of similar diterpenoids.

Core Physicochemical Properties

The definitive physicochemical properties of **10-Epiteuclatriol** are not extensively documented in publicly available literature. The data presented below is a combination of predicted values and placeholders for experimentally determined values, which would be ascertained using the protocols outlined in the subsequent sections.

Table 1: Physicochemical Data of **10-Epiteuclatriol**

Property	Value	Method of Determination
Molecular Formula	C ₂₀ H ₃₄ O ₅	Mass Spectrometry
Molecular Weight	370.48 g/mol	Mass Spectrometry
Melting Point	Not available	Capillary Method
Boiling Point	Not available	Not applicable (decomposition likely)
Solubility	Not available	Shake-Flask Method
pKa (Predicted)	14.62 ± 0.70	Computational Prediction[1]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a diterpenoid such as **10-Epiteuclatriol**.

Structure Elucidation and Molecular Formula Determination

The structural elucidation of a natural product like **10-Epiteuclatriol** is primarily achieved through a combination of spectroscopic techniques.

Protocol:

- **Sample Preparation:** A purified sample of **10-Epiteuclatriol** is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for Nuclear Magnetic Resonance (NMR) analysis or a suitable volatile solvent for Mass Spectrometry (MS).
- **NMR Spectroscopy:**
 - ¹H NMR and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.[2][3][4]
 - 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are

performed to establish the connectivity between atoms and build the carbon skeleton.[5]

- Mass Spectrometry:
 - High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
 - Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Protocol (Capillary Method):

- Sample Preparation: A small amount of the finely powdered, dry sample of **10-Epiteuclatriol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
- Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

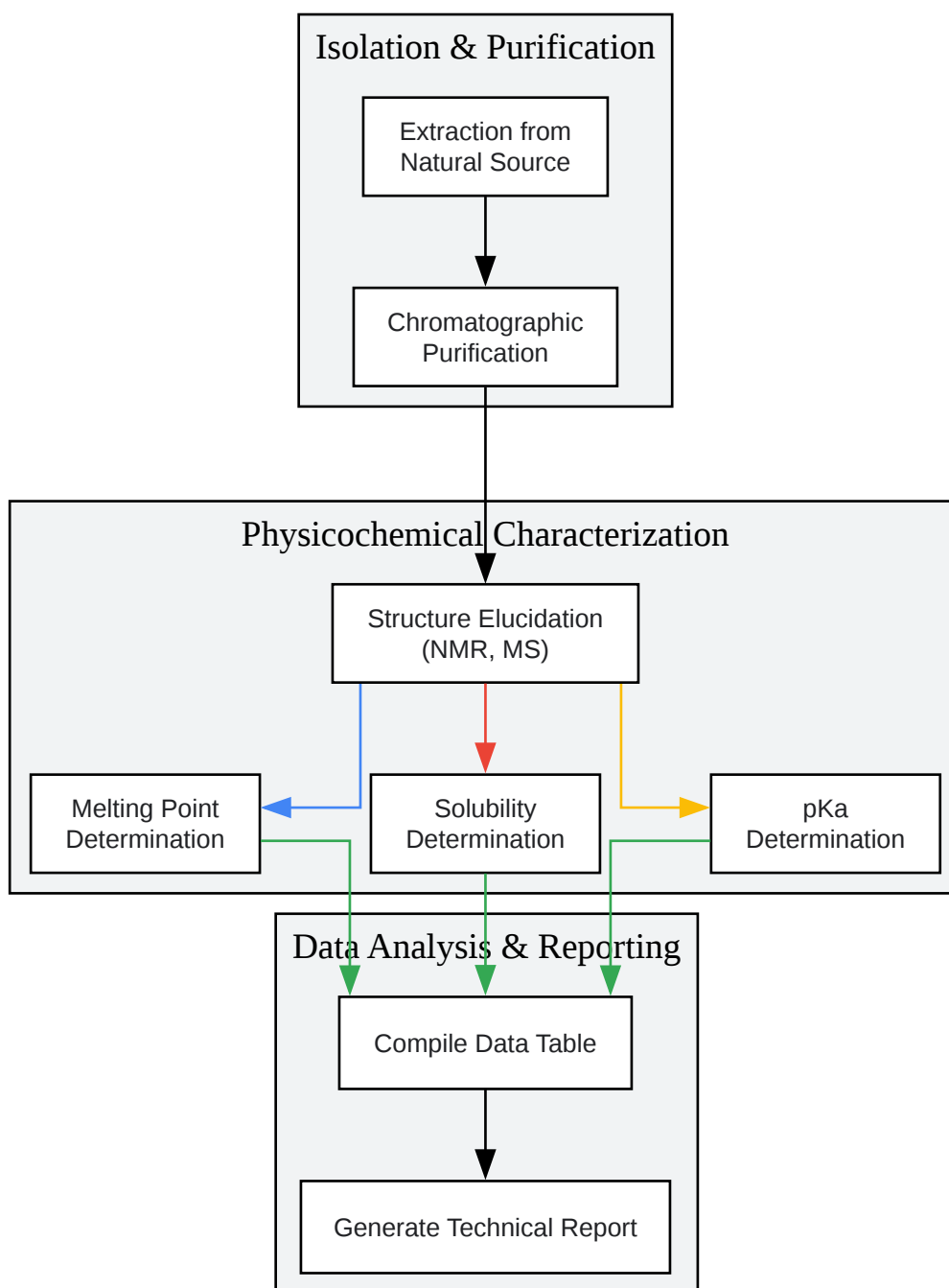
Protocol (Shake-Flask Method):

- Preparation of a Saturated Solution: An excess amount of **10-Epiteuclatriol** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

- **Equilibration:** The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of **10-Epiteuclatriol** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the tested solvent at that temperature.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the physicochemical characterization of a natural product like **10-Epiteuclatriol**.



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Physicochemical Characterization Workflow

Conclusion

This technical guide summarizes the currently available, albeit limited, physicochemical information for **10-Epiteuclatriol**. More importantly, it provides detailed, standardized

experimental protocols that can be employed by researchers to determine the definitive properties of this and other related neo-clerodane diterpenoids. The systematic application of these methodologies will contribute to a more comprehensive understanding of this class of natural products and facilitate their further investigation for potential therapeutic applications.

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